molecular formula C12H15NO2S B035087 N-(cyclohex-2-en-1-yl)benzenesulfonamide CAS No. 108223-53-6

N-(cyclohex-2-en-1-yl)benzenesulfonamide

Cat. No. B035087
CAS RN: 108223-53-6
M. Wt: 237.32 g/mol
InChI Key: ONFGHKXOGZUGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohex-2-en-1-yl)benzenesulfonamide, also known as NSC-163039, is a small molecule inhibitor that has been studied extensively over the past few years. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Mechanism of Action

The exact mechanism of action of N-(cyclohex-2-en-1-yl)benzenesulfonamide is not fully understood, but it is believed to target the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by N-(cyclohex-2-en-1-yl)benzenesulfonamide may lead to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(cyclohex-2-en-1-yl)benzenesulfonamide has also been found to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to protect neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyclohex-2-en-1-yl)benzenesulfonamide for lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations of N-(cyclohex-2-en-1-yl)benzenesulfonamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(cyclohex-2-en-1-yl)benzenesulfonamide. One area of interest is the development of new cancer therapies based on its anti-cancer properties. Another area of research is the exploration of its anti-inflammatory and neuroprotective effects for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyclohex-2-en-1-yl)benzenesulfonamide and its potential side effects.

Synthesis Methods

The synthesis of N-(cyclohex-2-en-1-yl)benzenesulfonamide has been described in several studies. One of the most commonly used methods involves the reaction of 2-cyclohexen-1-one with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain N-(cyclohex-2-en-1-yl)benzenesulfonamide in high purity.

Scientific Research Applications

N-(cyclohex-2-en-1-yl)benzenesulfonamide has been extensively studied in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, N-(cyclohex-2-en-1-yl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.

properties

CAS RN

108223-53-6

Product Name

N-(cyclohex-2-en-1-yl)benzenesulfonamide

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

N-cyclohex-2-en-1-ylbenzenesulfonamide

InChI

InChI=1S/C12H15NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2-3,5-7,9-11,13H,1,4,8H2

InChI Key

ONFGHKXOGZUGBH-UHFFFAOYSA-N

SMILES

C1CC=CC(C1)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CC=CC(C1)NS(=O)(=O)C2=CC=CC=C2

synonyms

Benzenesulfonamide, N-2-cyclohexen-1-yl- (9CI)

Origin of Product

United States

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